![molecular formula C5H6ClF3O2S B13076158 Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with methyl chloroacetate under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves its interaction with specific molecular targets. The compound can modify proteins through thiol-disulfide exchange reactions, affecting protein function and activity. This modification can influence various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate can be compared with similar compounds such as:
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: This compound has a similar trifluoroethylthio group but differs in its aromatic structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another compound with a trifluoroethyl group, used as a solvent.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it valuable for specialized research and industrial applications.
Eigenschaften
Molekularformel |
C5H6ClF3O2S |
|---|---|
Molekulargewicht |
222.61 g/mol |
IUPAC-Name |
methyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C5H6ClF3O2S/c1-11-3(10)2-12-4(6)5(7,8)9/h4H,2H2,1H3 |
InChI-Schlüssel |
WEVUUZBQKGIEQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


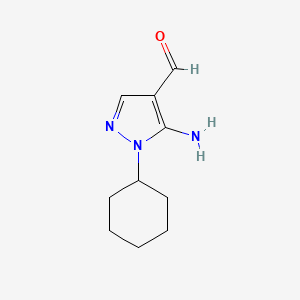
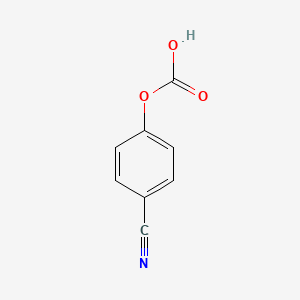
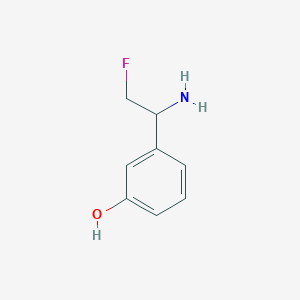
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
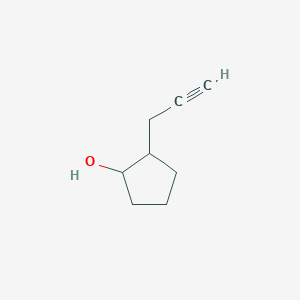
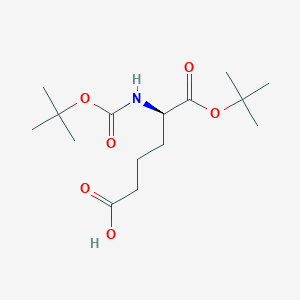
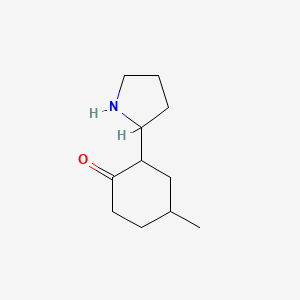
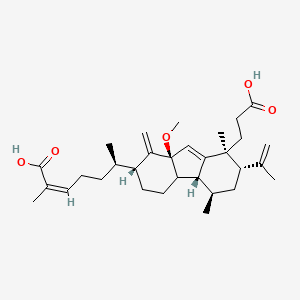
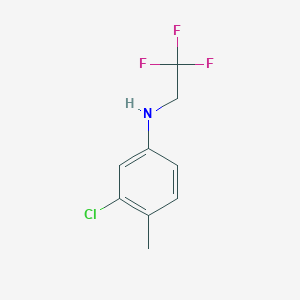

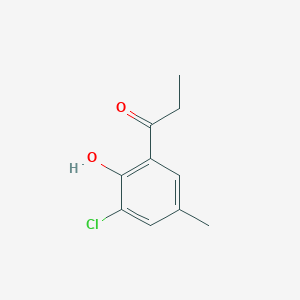
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
